molecular formula C17H16N4O3 B2736568 (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2035007-06-6

(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2736568
CAS No.: 2035007-06-6
M. Wt: 324.34
InChI Key: NJFNZIYJZUUAHQ-AATRIKPKSA-N
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Description

(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Furan-2-yl Acrylate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acrylate.

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor such as 3-hydroxypiperidine.

    Coupling Reaction: The furan-2-yl acrylate is then coupled with the piperidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Pyrazine-2-carbonitrile: The final step involves the reaction of the coupled product with a pyrazine-2-carbonitrile derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acrylate moiety can be reduced to form the corresponding alcohol.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the carbonitrile position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the acrylate moiety.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazine rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: The compound of interest.

    (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)oxy)benzene-2-carbonitrile: Similar structure but with a benzene ring instead of a pyrazine ring.

Uniqueness

This compound is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to pyridine or benzene rings. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c18-11-15-17(20-8-7-19-15)24-14-3-1-9-21(12-14)16(22)6-5-13-4-2-10-23-13/h2,4-8,10,14H,1,3,9,12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFNZIYJZUUAHQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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